molecular formula C26H26N2O3S2 B4017886 2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4017886
M. Wt: 478.6 g/mol
InChI Key: YZGJYKFSDYBEEG-UHFFFAOYSA-N
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Description

The compound is part of a broader family of bioactive molecules that have been synthesized and studied for their potential applications in various fields of medicine and chemistry. These compounds typically feature a complex heterocyclic structure that includes elements like sulfur, nitrogen, and oxygen, which contribute to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of similar compounds, such as derivatives of 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, involves multiple steps, including the synthesis of substituted phenyl/alkyl thiadiazolo derivatives and amino-thioxo derivatives from key intermediates. These processes are characterized by analytical and spectral data, indicating the formation of the desired compounds with potential anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, reveals insights into their crystal structure, optimized geometric bond lengths and angles, and molecular electrostatic potential (MEP) surface map. These analyses, conducted via X-ray diffraction and density functional theory (DFT), provide a deeper understanding of the compound's electronic structure and intermolecular interactions (Huang et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of similar compounds has been explored through various reactions, including condensation with aromatic aldehydes to synthesize derivatives with different substituents. These reactions not only demonstrate the versatility of the compound's chemical structure but also its potential for generating a wide range of derivatives with varied biological activities (Elmuradov et al., 2011).

properties

IUPAC Name

2-[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3S2/c1-16-8-10-19-22(14-16)33-26-23(19)25(29)27-24(28-26)17-9-11-20(21(15-17)30-2)31-12-13-32-18-6-4-3-5-7-18/h3-7,9,11,15-16H,8,10,12-14H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGJYKFSDYBEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC(=C(C=C4)OCCSC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-{3-methoxy-4-[2-(phenylthio)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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